molecular formula C5H7ClN2O B2815572 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol CAS No. 1554330-76-5

2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B2815572
CAS No.: 1554330-76-5
M. Wt: 146.57
InChI Key: VPMJFGHISLADGG-UHFFFAOYSA-N
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Description

“2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorine atom and a hydroxyl group. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Crystal and Molecular Structure Studies

Studies have analyzed the crystal and molecular structures of imidazole derivatives through X-ray diffraction and Density Functional Theory (DFT) calculations. These compounds demonstrate significant crystal stabilization via hydrogen bonds and π-ring interactions, highlighting their potential in the development of materials with specific physical properties (Şahin, Septioğlu, Calis, & Işık, 2014).

Antifungal and Antibacterial Agents

Several imidazole derivatives have been synthesized and tested for their antifungal and antibacterial activities. Their structure-activity relationships have been explored, showing potency against Candida species, comparable to established antifungal agents (Artico, Massa, D. Santo, Costi, Retico, Apuzzo, & Simonetti, 1993). Another study has synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone for their antibacterial properties against gram-positive and gram-negative bacteria, indicating the compound's versatility in drug design (Patel, Patel, Chaudhari, & Sen, 2011).

Enantioselective Inhibition Studies

The enantioselectivity of imidazole derivatives as inhibitors of P450 AROM, an enzyme involved in steroidogenesis, has been explored. Such studies contribute to our understanding of the molecular basis of enantioselectivity and its application in the development of therapeutic agents (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).

Protic Hydroxylic Ionic Liquids Synthesis

Research into the synthesis of hydroxylic ionic liquids with imidazole derivatives introduces novel compounds with two types of nitrogenous centers. These ionic liquids exhibit unique properties such as low glass transition temperature and high conductivity, suggesting their potential in various industrial applications (Shevchenko et al., 2017).

Properties

IUPAC Name

2-(2-chloroimidazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJFGHISLADGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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